



Application Notes and Protocols for Immunohistochemical Detection of Xanthine Oxidase

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| Compound of Interest | | |
|----------------------|-----------------------|-----------|
| Compound Name: | Xanthine oxidase-IN-4 | |
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These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Xanthine Oxidase (XO) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Xanthine oxidase is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Its activity is associated with conditions such as gout and can be a source of reactive oxygen species (ROS), implicating it in oxidative stress and cellular damage.[1][2] **Xanthine oxidase-IN-4** is a potent inhibitor of XO and can be used in research to study the effects of XO inhibition.[4]

Target Information

- Target: Xanthine Oxidase (XO)
- Alternative Names: Xanthine oxidoreductase, XDH, XOR
- Function: Catalyzes the final two steps of purine degradation, leading to the production of uric acid and superoxide radicals.[1][2][5] Elevated activity is linked to hyperuricemia and gout.[1][6]
- Inhibitor: Xanthine oxidase-IN-4 is a potent and orally active inhibitor of Xanthine Oxidase.

Quantitative Data

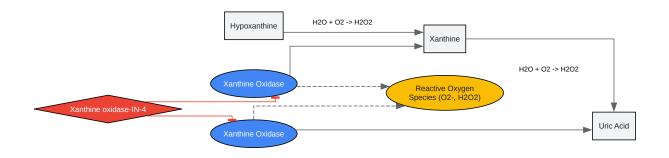


The following table summarizes the in vitro potency of **Xanthine oxidase-IN-4** against its target, Xanthine Oxidase.

| Compound | Target | IC50 | Ki | Assay Conditions | Reference |
|--------------------------|--------------------------|----------|-----------|-----------------------------|-----------|
| Xanthine oxidase-IN-4 | Xanthine Oxidase (XO) | 0.039 μΜ | 0.0037 μΜ | In vitro enzyme assay | [4] |

Signaling Pathway

Xanthine Oxidase is a pivotal enzyme in the purine catabolism pathway. The diagram below illustrates its role in the conversion of purine bases into uric acid.



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Caption: Xanthine Oxidase signaling pathway in purine catabolism.

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of Xanthine Oxidase in FFPE tissue sections using an indirect enzymatic method.

Materials and Reagents

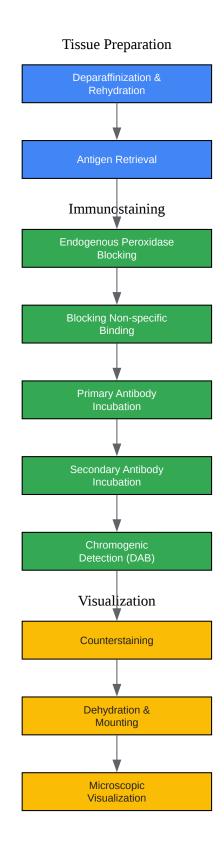


- FFPE tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 80%)
- Deionized water
- Phosphate-Buffered Saline (PBS)
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 10% normal serum in PBS)
- Primary Antibody: Anti-Xanthine Oxidase antibody (rabbit polyclonal or mouse monoclonal)
- Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- DAB (3,3'-Diaminobenzidine) chromogen substrate kit
- Hematoxylin counterstain
- Mounting medium
- Humidified chamber
- Coplin jars
- Microscope

Staining Procedure

The following workflow outlines the key steps for the immunohistochemical detection of Xanthine Oxidase.





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